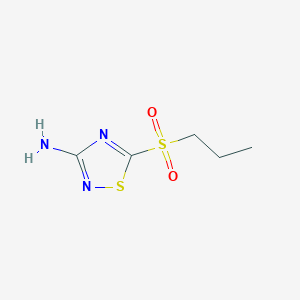![molecular formula C12H20O3 B14179504 [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate CAS No. 850715-51-4](/img/structure/B14179504.png)
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H20O3. This compound is characterized by a cyclohexane ring substituted with a hydroxymethyl group and a methacrylate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate typically involves the esterification of [1-(Hydroxymethyl)cyclohexyl]methanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of efficient separation techniques such as distillation and crystallization ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: [1-(Carboxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate.
Reduction: [1-(Hydroxymethyl)cyclohexyl]methanol.
Substitution: Various substituted methacrylate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of polymers with specific mechanical and thermal properties.
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have been studied for their potential use as antimicrobial and anticancer agents.
Medicine
In medicine, this compound derivatives are investigated for their potential use in drug delivery systems. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the formulation of high-performance materials.
Mecanismo De Acción
The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate ester group undergoes free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile. The resulting polymers exhibit enhanced mechanical strength and thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
[1-(Hydroxymethyl)cyclohexyl]methyl acrylate: Similar structure but with an acrylate ester group instead of a methacrylate ester group.
Cyclohexyl methacrylate: Lacks the hydroxymethyl group, resulting in different reactivity and properties.
[1-(Hydroxymethyl)cyclohexyl]methyl acetate: Contains an acetate ester group, leading to different chemical behavior.
Uniqueness
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is unique due to the presence of both a hydroxymethyl group and a methacrylate ester group. This combination allows for versatile chemical reactivity and the formation of polymers with specific properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
850715-51-4 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O3/c1-10(2)11(14)15-9-12(8-13)6-4-3-5-7-12/h13H,1,3-9H2,2H3 |
Clave InChI |
AFSQFGXTYWXFPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


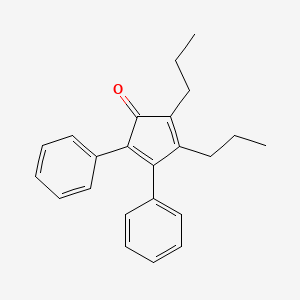
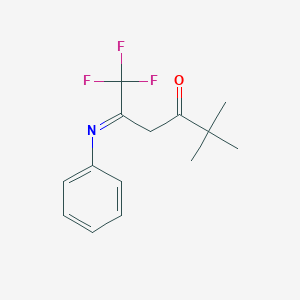
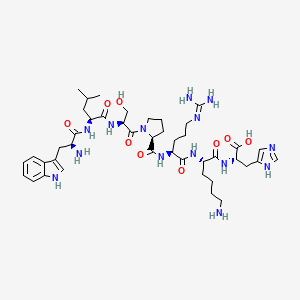
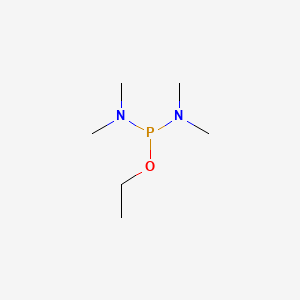
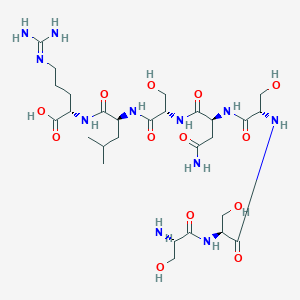
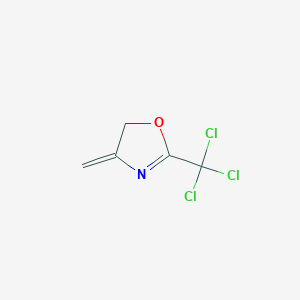
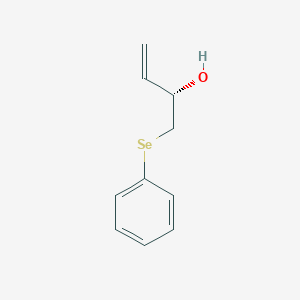
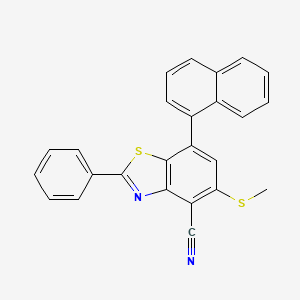
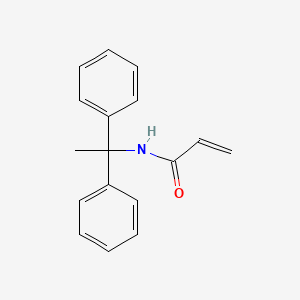
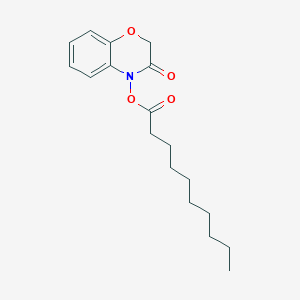
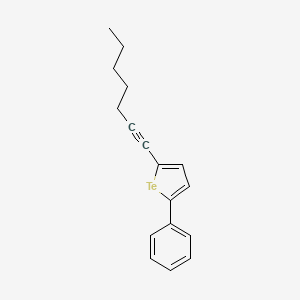
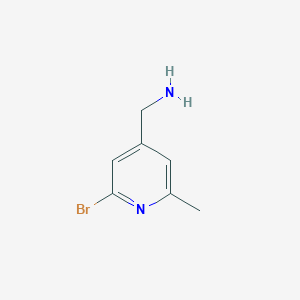
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
